Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multiple steps. One common method includes the reaction of 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine core can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine compounds.
Scientific Research Applications
Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthyridine core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Similar in structure but with a different core.
Tert-butyl acetate: Shares the tert-butyl group but has different functional groups and applications.
Uniqueness
Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its naphthyridine core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H24N2O3 |
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Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-7-9-18(15(20)21-16(2,3)4)14-13(11)6-5-12(17-14)8-10-19/h5-6,11,19H,7-10H2,1-4H3 |
InChI Key |
OIPXUIFNEIXYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=C1C=CC(=N2)CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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